1,5-bis(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole
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Overview
Description
1,5-bis(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole is a synthetic organic compound characterized by the presence of two dichlorophenyl groups attached to a tetraazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-bis(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole typically involves the reaction of 3,4-dichlorophenylhydrazine with a suitable nitrile compound under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the tetraazole ring. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,5-bis(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of dichlorophenyl oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted dichlorophenyl tetraazoles with various functional groups.
Scientific Research Applications
1,5-bis(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,5-bis(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1,5-bis(4-chlorophenyl)-1H-1,2,3,4-tetraazole
- 1,5-bis(3,4-difluorophenyl)-1H-1,2,3,4-tetraazole
- 1,5-bis(3,4-dimethylphenyl)-1H-1,2,3,4-tetraazole
Uniqueness
1,5-bis(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole is unique due to the presence of two dichlorophenyl groups, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1,5-bis(3,4-dichlorophenyl)tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl4N4/c14-9-3-1-7(5-11(9)16)13-18-19-20-21(13)8-2-4-10(15)12(17)6-8/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHPXFQFVVHCME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN=NN2C3=CC(=C(C=C3)Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl4N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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